molecular formula C14H11FO2 B1332201 4-(3-Fluorophenyl)phenylacetic acid CAS No. 5002-38-0

4-(3-Fluorophenyl)phenylacetic acid

Cat. No. B1332201
CAS RN: 5002-38-0
M. Wt: 230.23 g/mol
InChI Key: UCTPBVNGTSRBFG-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)phenylacetic acid (4-FPAA) is a fluorinated organic compound that has garnered interest due to the unique properties of the fluorine atom, which have led to its widespread use in various fields such as agrochemistry, biotechnology, and pharmacology. The presence of fluorine can significantly alter the reactivity, biological activity, and toxicity of a compound, making the control of positional isomers crucial in pharmaceutical applications .

Synthesis Analysis

The synthesis of fluorinated compounds, including 4-FPAA, often results in the formation of positional isomers. A study focused on the chromatographic analysis of 2- and 3-fluorophenylacetic acid impurities in 4-FPAA, which is a key building block in the synthesis of active pharmaceutical ingredients. The Quality by Design Approach was employed to control the purity of the starting material and eliminate undesirable positional isomers in the final drug substance .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been extensively studied. For instance, the crystal structure of a fluorinated α-aminonitrile compound was solved using single-crystal X-ray diffraction data. Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, were used to obtain the equilibrium geometry, and vibrational and NMR analyses were performed to compare calculated spectra with experimental observations .

Chemical Reactions Analysis

The reactivity of fluorinated compounds has been a subject of interest. The study of the α-aminonitrile compound mentioned above included an analysis of its chemical reactivity using various molecular descriptors and reactivity surfaces. Additionally, a molecular docking study was carried out to understand its interaction with the indoleamine 2,3-dioxygenase enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. Chromatographic behavior studies, complemented by solid-state NMR experiments, provided insights into the relationship between stationary phase solvation and selectivity in the separation of FPAA isomers. Thermodynamic analysis revealed that the selectivity of the separation processes was driven by different factors, such as enthalpic or entropic contributions .

Scientific Research Applications

Summary of the Application

“4-(3-Fluorophenyl)phenylacetic acid” is used in the synthesis of pyrazole-derived hydrazones, which have shown to be potent growth inhibitors of drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii .

Methods of Application or Experimental Procedures

The molecules were synthesized using benign reaction conditions . Some of these molecules were tested for their ability to disrupt the bacterial membrane using the SYTO-9/propidium iodide (BacLight) assay .

Results or Outcomes

These molecules have shown to inhibit the growth of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL . Furthermore, these molecules are non-toxic to human cells at high concentrations .

2. Synthesis of Pentaamine and Bis-Heterocyclic Libraries

Summary of the Application

“4-(3-Fluorophenyl)phenylacetic acid” has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The specific results or outcomes for this application are not provided in the source .

3. Synthesis of Thiazolino

Summary of the Application

“4-(3-Fluorophenyl)phenylacetic acid” has been used in the synthesis of thiazolino .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The specific results or outcomes for this application are not provided in the source .

4. Synthesis of Thiazolino

Summary of the Application

“4-(3-Fluorophenyl)phenylacetic acid” has been used in the synthesis of thiazolino .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The specific results or outcomes for this application are not provided in the source .

Safety And Hazards

This compound may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-[4-(3-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTPBVNGTSRBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362698
Record name (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)phenylacetic acid

CAS RN

5002-38-0
Record name (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5002-38-0
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